4-Fluoro-2-methoxy-N-methylbenzamide
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Description
4-Fluoro-2-methoxy-N-methylbenzamide is a fluorinated aromatic compound . It has a molecular weight of 183.18 . It is used in the synthesis of pyridyl heterocycles and photochromic compounds . It can form exocyclic fluorinating agents by reacting with iodides .
Synthesis Analysis
As an organofluorine compound, this compound can be used in the synthesis of pyridyl heterocycles and photochromic compounds . It can form exocyclic fluorinating agents by reacting with iodides .Molecular Structure Analysis
The molecular formula of this compound is C9H10FNO2 . The monoisotopic mass is 183.069550 Da .Chemical Reactions Analysis
As an organofluorine compound, this compound can be used in the synthesis of pyridyl heterocycles and photochromic compounds . It can form exocyclic fluorinating agents by reacting with iodides .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The boiling point is 31-34°C .Safety and Hazards
The safety information for 4-Fluoro-2-methoxy-N-methylbenzamide includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It should be stored under inert gas . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that N-Methylbenzamide, a structurally similar compound, is a potent inhibitor of phosphodiesterase 10A (PDE10A), a protein abundant only in brain tissue
Cellular Effects
Given the potential interaction with PDE10A suggested by the activity of N-Methylbenzamide , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism, particularly in brain cells. These effects would need to be confirmed through experimental studies.
Molecular Mechanism
If it does indeed interact with PDE10A or similar enzymes, it could potentially exert its effects through enzyme inhibition or activation, leading to changes in gene expression
Properties
IUPAC Name |
4-fluoro-2-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIJHIJPVNBDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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